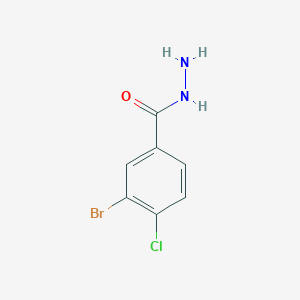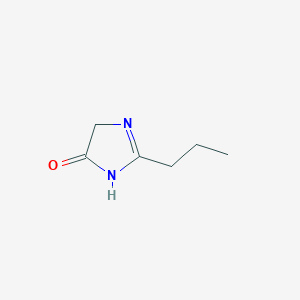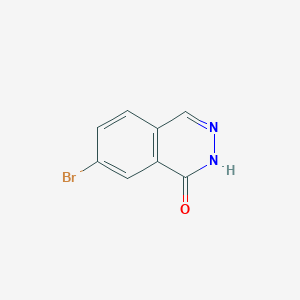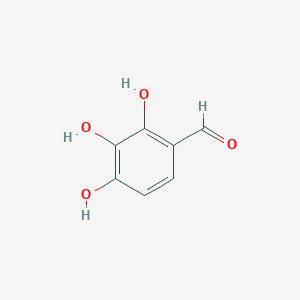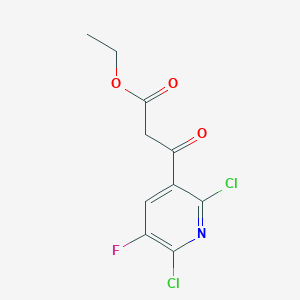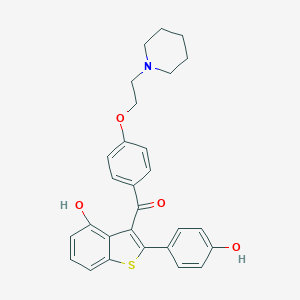
4-Hydroxy Raloxifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Raloxifene is a derivative of Raloxifene, a selective estrogen receptor modulator. It is known for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The compound exhibits both estrogenic and anti-estrogenic effects, making it a valuable agent in hormone-related therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Raloxifene typically involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group. This process is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis process to be cost-effective and environmentally friendly. The use of water as a solvent for the deprotection of the sulfonyl group is a notable advancement, reducing the reliance on hazardous organic solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Raloxifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Hydroxy Raloxifene has a wide range of scientific research applications:
Chemistry: It is used in the study of selective estrogen receptor modulators and their derivatives.
Biology: The compound is investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: this compound is explored for its potential in treating osteoporosis and breast cancer.
Industry: The compound’s properties make it suitable for developing new pharmaceuticals and therapeutic agents
Mechanism of Action
4-Hydroxy Raloxifene exerts its effects by binding to estrogen receptors, inducing conformational changes that modulate the expression of estrogen-dependent genes. This results in both agonistic and antagonistic effects, depending on the tissue type. The compound’s primary molecular targets include estrogen receptors in bone, breast, and uterine tissues .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Toremifene: Similar to Tamoxifen, used for treating metastatic breast cancer.
Afimoxifene: A metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Uniqueness of 4-Hydroxy Raloxifene: this compound is unique due to its specific binding affinity and differential effects on various estrogen receptors. Unlike Tamoxifen and Toremifene, it has a more favorable profile in terms of reducing the risk of uterine cancer and does not cause endometrial proliferation .
Properties
IUPAC Name |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUIPGLJUIQCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
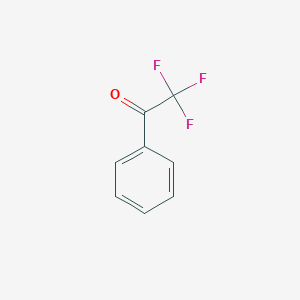
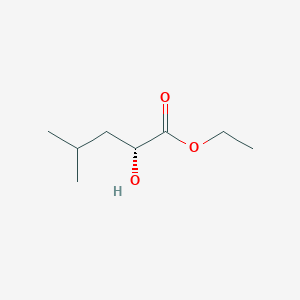
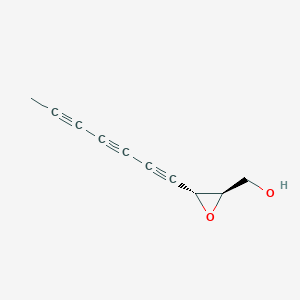

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
